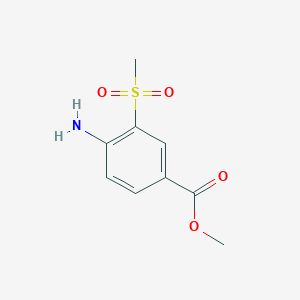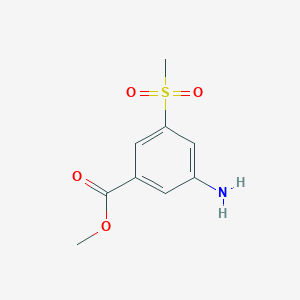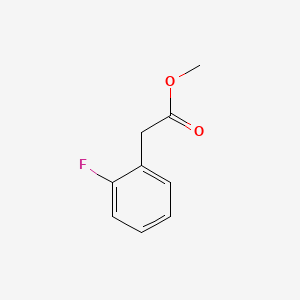
Methyl 2-(2-fluorophenyl)acetate
Descripción general
Descripción
Methyl 2-(2-fluorophenyl)acetate is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an acetate group. This structural feature imparts unique physical and chemical properties to the molecule, making it an interesting target for research.
Synthesis Analysis
The synthesis of related fluorinated acetate compounds has been explored in several studies. For instance, electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF) has been achieved, resulting in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate with a yield of 44 ± 3% under optimal conditions . This method demonstrates the feasibility of introducing fluorine atoms into complex organic molecules, which could be applicable to the synthesis of methyl 2-(2-fluorophenyl)acetate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(2-fluorophenyl)acetate has been determined using various spectroscopic techniques. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was elucidated, revealing the major product from a reaction involving methyl 2-bromoacetate . Additionally, the structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, showing how molecules interact via hydrogen bonding and weak interactions to form a dimer . These studies provide insights into the structural characteristics of fluorinated acetate derivatives.
Chemical Reactions Analysis
The reactivity of fluorinated acetate compounds has been explored in various chemical reactions. For instance, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate led to the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, among other isomeric products . This indicates that fluorinated acetate compounds can participate in complex chemical reactions, potentially leading to a variety of products with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetate derivatives have been studied using experimental and theoretical methods. For example, a combined experimental and theoretical study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provided detailed information about the molecule's electrophilic and nucleophilic nature, as well as its non-linear optical behaviors . Such analyses are crucial for understanding the behavior of these compounds under different conditions and for predicting their reactivity in various chemical environments.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions :
- 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound, exhibits unique crystal structures with hydrogen bonding interactions, which may be useful in understanding molecular interactions and designing new materials (Burns & Hagaman, 1993).
Electrochemical Applications :
- Electrochemical fluorination of methyl(phenylthio)acetate, another similar compound, has been studied for its efficiency and potential applications in various electrochemical processes (Balandeh et al., 2017).
Synthesis and Anticancer Activity :
- Research on derivatives of fluorophenyl compounds, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, has shown potential in the development of new anticancer agents (Liu Ying-xiang, 2007).
Fluorogenic Reagents in Analytical Chemistry :
- Compounds like 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate have been developed for the analysis of primary amines, peptides, and carbohydrates, indicating potential use in analytical and bioanalytical chemistry (Chen & Novotny, 1997).
Investigation of Tubulin Interaction and Cytotoxicity :
- The synthesis of 2-phenyl-4-quinolone acetic acids and their esters, including 2-(2'-fluorophenyl) derivatives, has been studied for their interaction with tubulin and cytotoxicity against human tumor cell lines, suggesting potential in cancer research (Xia et al., 2003).
Pharmaceutical Research and Development :
- In the context of pharmaceutical research, derivatives of fluorophenyl compounds have been explored for their potential as inhibitors of specific tyrosine kinases, showing promise as anti-cancer agents (Riadi et al., 2021).
Chemical Engineering and Separation Processes :
- Studies involving the separation of acetic acid–methanol–methyl acetate–water mixtures are relevant for chemical engineering and industrial processes, demonstrating the applicability of these compounds in separation technologies (Penkova et al., 2013).
Environmental Science and Methane Emission Studies :
- Methyl fluoride, a related compound, has been used in studies of methane emission from natural systems, providing insights into environmental science and climate change research (Janssen & Frenzel, 1997).
Mecanismo De Acción
Target of Action
This compound is a fluorinated aromatic ester, and its interaction with biological targets could be influenced by the presence of the fluorine atom and the aromatic ring structure .
Mode of Action
Fluorinated compounds are known to interact with their targets through various mechanisms, such as altering the electronic properties of the molecule, influencing the molecule’s lipophilicity, and enhancing metabolic stability .
Biochemical Pathways
For instance, they can be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the metabolic stability of the compound .
Result of Action
Fluorinated compounds are known to have various biological activities, which can be influenced by the specific structural features of the compound .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-fluorophenyl)acetate could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or ions, and the temperature .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(2-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXVEZBPKFIMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369796 | |
| Record name | methyl 2-(2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluorophenyl)acetate | |
CAS RN |
57486-67-6 | |
| Record name | methyl 2-(2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-fluorophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

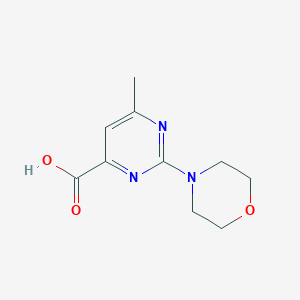

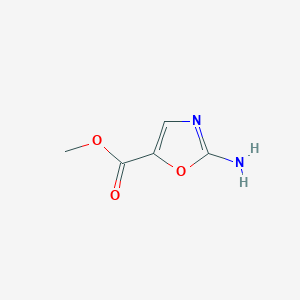


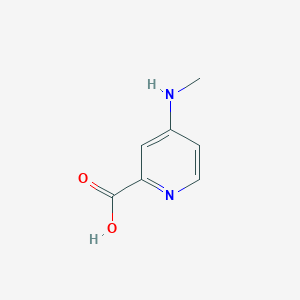

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)
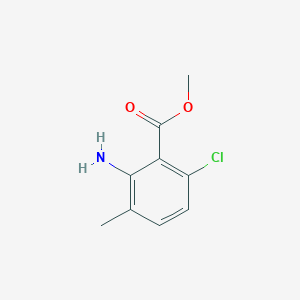
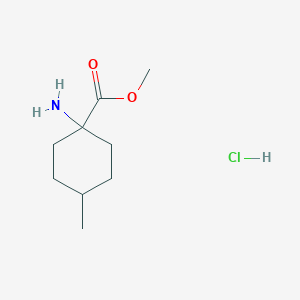
![Methyl [4-(acetylamino)phenoxy]acetate](/img/structure/B3022613.png)
